molecular formula C12H15NO4 B15375827 3-(2,7-Dioxo-1,3,4,5,6,7-hexahydroquinolin-4a(2h)-yl)propanoic acid CAS No. 1607-75-6

3-(2,7-Dioxo-1,3,4,5,6,7-hexahydroquinolin-4a(2h)-yl)propanoic acid

Cat. No.: B15375827
CAS No.: 1607-75-6
M. Wt: 237.25 g/mol
InChI Key: BCFMCRQXZCVPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,7-Dioxo-1,3,4,5,6,7-hexahydroquinolin-4a(2H)-yl)propanoic acid is a bicyclic quinoline derivative featuring a propanoic acid substituent at the 4a-position of a partially hydrogenated quinoline scaffold.

Properties

CAS No.

1607-75-6

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

3-(2,7-dioxo-3,4,5,6-tetrahydro-1H-quinolin-4a-yl)propanoic acid

InChI

InChI=1S/C12H15NO4/c14-8-1-4-12(6-3-11(16)17)5-2-10(15)13-9(12)7-8/h7H,1-6H2,(H,13,15)(H,16,17)

InChI Key

BCFMCRQXZCVPJB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)NC2=CC1=O)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following table compares key structural and molecular features of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source/Application
3-(2,7-Dioxo-1,3,4,5,6,7-hexahydroquinolin-4a(2H)-yl)propanoic acid (Target) C₁₂H₁₃NO₄ ~235.24* Hexahydroquinoline, 2,7-diketone, propanoic acid Synthetic precursor; potential pharmacological use
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-[(2-oxo-1,3,4,5,6,7-hexahydroquinolin-4a(2H)-yl)methyl]propanamide (S396-0629) C₁₇H₂₆N₄O₂ 318.42 Hexahydroquinoline, pyrazole, amide Pharmacological screening
4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl)benzoic acid C₂₂H₁₉NO₄ ~361.40* Hexahydroquinoline, 2,5-diketone, benzoic acid Discontinued; structural analog
3-Hydroxy-4-methoxycinnamic acid C₁₀H₁₀O₄ 194.18 Cinnamic acid, hydroxy, methoxy Natural product (Cinnamomum cassia); reference standard

*Calculated based on structural formulas.

Key Observations:
  • Core Scaffold: The target compound and S396-0629 share a hexahydroquinoline core, but the latter includes a pyrazole ring and an amide linkage, which may enhance binding to protein targets .
  • Acid Substituents: The propanoic acid group in the target compound offers greater conformational flexibility compared to the rigid benzoic acid derivative , which could influence solubility and bioavailability.

Preparation Methods

Chromium-Based Oxidation

Jones reagent (CrO₃ in H₂SO₄) oxidizes secondary alcohols to ketones:
$$
\text{Hexahydroquinoline-diol} \xrightarrow{\text{Jones reagent}} \text{2,7-Diketone}
$$
Conditions : 0–5°C, stoichiometric CrO₃.
Yield : 70–75%.

Microbial Oxidation

Aspergillus niger monooxygenases selectively oxidize C-H bonds:

  • Advantages : Eco-friendly, high stereoselectivity.
  • Challenges : Longer reaction times (72–96 hours).

Comparative Analysis of Synthetic Routes

Method Yield (%) Scalability Stereochemical Control Cost Efficiency
Cyclocondensation 45–55 Moderate Low High
Pfitzinger 60–65 High Moderate Moderate
Diels-Alder 35–40 Low High Low
Microbial 50–55 Low High High

Q & A

Q. What strategies achieve enantioselective synthesis of its chiral centers?

  • Methodology : Asymmetric hydrogenation (Ru-BINAP catalyst, 90% ee) targets the hexahydroquinoline stereocenter. Kinetic resolution (CAL-B lipase) separates diastereomers. Chiral HPLC (Chiralpak IA, hexane/isopropanol) validates enantiopurity (>98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.